(2E)-3,7,11-trimethyldodeca-2,6,10-trienal
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Overview
Description
(2E)-3,7,11-trimethyldodeca-2,6,10-trienal is an organic compound with the molecular formula C15H24O It is a type of aldehyde, characterized by the presence of a formyl group (-CHO) attached to a carbon chain This compound is notable for its structure, which includes three double bonds and three methyl groups, making it a triene
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-3,7,11-trimethyldodeca-2,6,10-trienal typically involves the use of starting materials such as isoprene units. One common method is the Wittig reaction, where a phosphonium ylide reacts with an aldehyde to form the desired product. The reaction conditions often include the use of a strong base like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) to generate the ylide, and the reaction is carried out in an inert atmosphere to prevent oxidation.
Industrial Production Methods
On an industrial scale, the production of this compound may involve more efficient catalytic processes. Catalysts such as palladium or nickel complexes can be used to facilitate the coupling reactions required to form the triene structure. These methods are optimized for higher yields and purity, making them suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions
(2E)-3,7,11-trimethyldodeca-2,6,10-trienal undergoes various types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form a carboxylic acid.
Reduction: The compound can be reduced to form the corresponding alcohol.
Substitution: The double bonds in the compound can undergo electrophilic addition reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like hydrogen halides (HX) or halogens (X2) can be used under controlled conditions.
Major Products
Oxidation: The major product is the corresponding carboxylic acid.
Reduction: The major product is the corresponding alcohol.
Substitution: The major products are halogenated derivatives of the original compound.
Scientific Research Applications
(2E)-3,7,11-trimethyldodeca-2,6,10-trienal has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Industry: It is used in the production of fragrances and flavors due to its unique scent profile.
Mechanism of Action
The mechanism of action of (2E)-3,7,11-trimethyldodeca-2,6,10-trienal involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. The compound’s double bonds also allow it to participate in various addition reactions, which can affect cellular processes.
Comparison with Similar Compounds
Similar Compounds
- (2E,6E)-3,7,11-trimethyldodeca-2,6,10-trienyl propionate
- (2E,6E)-3,7,11-trimethyldodeca-2,6,10-trien-1-yl acetate
Uniqueness
What sets (2E)-3,7,11-trimethyldodeca-2,6,10-trienal apart from similar compounds is its aldehyde functional group. This group imparts unique reactivity and potential for forming covalent bonds with biological molecules, making it particularly interesting for research in medicinal chemistry and biochemistry.
Properties
Molecular Formula |
C15H24O |
---|---|
Molecular Weight |
220.35 g/mol |
IUPAC Name |
(2E)-3,7,11-trimethyldodeca-2,6,10-trienal |
InChI |
InChI=1S/C15H24O/c1-13(2)7-5-8-14(3)9-6-10-15(4)11-12-16/h7,9,11-12H,5-6,8,10H2,1-4H3/b14-9?,15-11+ |
InChI Key |
YHRUHBBTQZKMEX-DPQDBRBTSA-N |
Isomeric SMILES |
CC(=CCCC(=CCC/C(=C/C=O)/C)C)C |
Canonical SMILES |
CC(=CCCC(=CCCC(=CC=O)C)C)C |
Origin of Product |
United States |
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